5,8-cis-5,8-Epoxy-13-cis Retinoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is a derivative of retinoic acid, a compound related to vitamin A. It is known for its applications in various fields, including pharmaceuticals and cosmetics. The compound is characterized by its unique structure, which includes an epoxy group and multiple double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid can be synthesized from 13-cis-Retinoic Acid. The synthesis involves the formation of an epoxy group at the 5,8 positions of the retinoic acid molecule. This can be achieved through the use of oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process typically includes the purification of the final product to ensure its suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Industry: The compound is used in the formulation of cosmetic products due to its skin-beneficial properties.
Wirkmechanismus
The mechanism of action of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors in the body. These receptors are involved in regulating gene expression and cellular differentiation. The compound binds to these receptors, modulating their activity and leading to various biological effects, such as anti-inflammatory and anti-tumor actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-cis-Retinoic Acid: The parent compound from which 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is derived.
5,6-Epoxy-13-cis Retinoic Acid: Another epoxy derivative of retinoic acid with similar but distinct properties.
Uniqueness
This compound is unique due to its specific epoxy group at the 5,8 positions, which imparts different chemical and biological properties compared to other retinoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C20H28O3 |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2Z,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20+/m0/s1 |
InChI-Schlüssel |
QDOSIDVGVRAXSE-GWULVECFSA-N |
Isomerische SMILES |
C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.